4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole is a brominated pyrazole derivative with a molecular formula of C11H12BrN3. This compound is characterized by the presence of a bromine atom, a methyl group, and a p-tolyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 1-methyl-5-(p-tolyl)-1H-pyrazole, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Amines, alcohols, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole is similar to other brominated pyrazoles and pyrazole derivatives. Some of the similar compounds include:
4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine
Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity.
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Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-5-9(6-4-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 |
InChI Key |
ZJOOJTCACDBFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)Br |
Origin of Product |
United States |
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